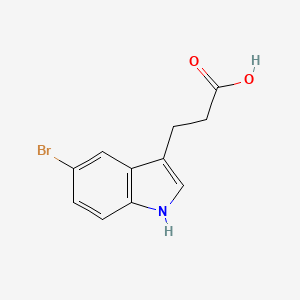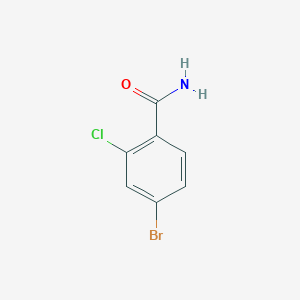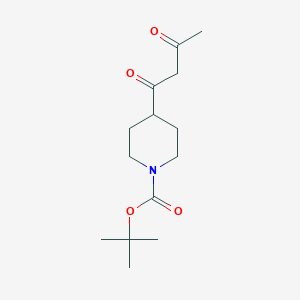
Acide 5-bromo-indole-3-propionique
Vue d'ensemble
Description
3-(5-bromo-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-bromo-1H-indol-3-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(5-bromo-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromo-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antiproliférative/cytotoxique en recherche contre le cancer
Une application potentielle de l’acide 5-bromoindole-3-propionique se trouve dans la recherche contre le cancer. Une étude a rapporté la synthèse de dérivés 5-bromo-substitués de phytoalexines indoliques et les a testés pour leur activité antiproliférative/cytotoxique contre sept lignées cellulaires cancéreuses humaines en utilisant un test MTT . Cela suggère que l’acide 5-bromoindole-3-propionique pourrait être utilisé pour développer de nouveaux composés aux propriétés anticancéreuses potentielles.
Rôle dans les systèmes biologiques et impact environnemental
Des recherches supplémentaires sont nécessaires pour comprendre le rôle des indoles, y compris l’acide 5-bromoindole-3-propionique, dans les systèmes biologiques et l’environnement . Les dérivés indoliques ont été reconnus pour leur pertinence en matière de santé et d’applications techniques, ce qui pourrait inclure la surveillance environnementale ou les processus de production biotechnologique.
Mécanisme D'action
Target of Action
5-Bromo-Indol-3-propionic acid, also known as 5-Bromoindol-3-propionic acid or 3-(5-bromo-1H-indol-3-yl)propanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-Indol-3-propionic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-Indol-3-propionic acid may interact with its targets to induce a variety of changes.
Biochemical Pathways
For instance, indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been found to activate ERK1, a protein encoded by the Mapk3 gene . This suggests that 5-Bromo-Indol-3-propionic acid may also affect similar pathways and have downstream effects on cellular processes.
Pharmacokinetics
It is known that the gut microbiota plays a crucial role in the metabolism of indole derivatives . Therefore, the bioavailability of 5-Bromo-Indol-3-propionic acid may be influenced by factors such as gut microbiota composition and individual metabolic differences.
Result of Action
Indole derivatives have been found to have diverse biological activities , suggesting that 5-Bromo-Indol-3-propionic acid may also have a broad range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 5-Bromo-Indol-3-propionic acid may be influenced by various environmental factors. For instance, the gut microbiota, which plays a crucial role in the metabolism of indole derivatives , can be influenced by factors such as diet, lifestyle, and antibiotic use. Therefore, these factors may indirectly affect the action of 5-Bromo-Indol-3-propionic acid.
Analyse Biochimique
Biochemical Properties
3-(5-bromo-1H-indol-3-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which makes it a valuable candidate for developing new therapeutic agents . It interacts with enzymes such as peroxisome proliferator-activated receptor gamma, influencing their activity and modulating metabolic pathways . Additionally, 3-(5-bromo-1H-indol-3-yl)propanoic acid has been reported to inhibit certain enzymes, thereby affecting cellular processes and signaling pathways .
Cellular Effects
The effects of 3-(5-bromo-1H-indol-3-yl)propanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of genes involved in inflammation, apoptosis, and cell proliferation . Furthermore, 3-(5-bromo-1H-indol-3-yl)propanoic acid can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-(5-bromo-1H-indol-3-yl)propanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways . For instance, it has been shown to activate peroxisome proliferator-activated receptor gamma, leading to changes in gene expression related to lipid metabolism and inflammation . Additionally, 3-(5-bromo-1H-indol-3-yl)propanoic acid can inhibit certain enzymes, thereby affecting cellular processes such as apoptosis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-bromo-1H-indol-3-yl)propanoic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-(5-bromo-1H-indol-3-yl)propanoic acid can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of 3-(5-bromo-1H-indol-3-yl)propanoic acid vary with different dosages in animal models . At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
3-(5-bromo-1H-indol-3-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound has been shown to influence lipid metabolism by activating peroxisome proliferator-activated receptor gamma, leading to changes in the expression of genes involved in lipid synthesis and degradation . Additionally, 3-(5-bromo-1H-indol-3-yl)propanoic acid can affect carbohydrate metabolism by modulating the activity of key enzymes in glycolysis and gluconeogenesis . These interactions result in alterations in metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(5-bromo-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, 3-(5-bromo-1H-indol-3-yl)propanoic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on its interactions with plasma proteins and tissue-specific transporters .
Subcellular Localization
The subcellular localization of 3-(5-bromo-1H-indol-3-yl)propanoic acid plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-(5-bromo-1H-indol-3-yl)propanoic acid may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors . Additionally, it can localize to the mitochondria, influencing mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its precise regulation of cellular processes and signaling pathways .
Propriétés
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCUGRYTGTWNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593910 | |
| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54904-23-3 | |
| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54904-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)









![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)


